molecular formula C13H15Cl2NO2 B4889008 4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-nitrobenzene

4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-nitrobenzene

Cat. No.: B4889008
M. Wt: 288.17 g/mol
InChI Key: PPMNBDHXQKWEDM-UHFFFAOYSA-N
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Description

4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-nitrobenzene is an organic compound characterized by a tert-butyl group, a dichlorocyclopropyl group, and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-nitrobenzene typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating tert-butylbenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Cyclopropanation: The dichlorocyclopropyl group is introduced via cyclopropanation. This can be done using a reagent like dichlorocarbene, which is generated in situ from chloroform and a strong base such as sodium hydroxide.

    Substitution: The final step involves the substitution of the hydrogen atom on the benzene ring with the dichlorocyclopropyl group. This can be achieved through a Friedel-Crafts alkylation reaction using an appropriate catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The dichlorocyclopropyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of 4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-aminobenzene.

    Substitution: Formation of compounds with different substituents replacing the chlorine atoms.

Scientific Research Applications

4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity. Compounds with nitrobenzene moieties are often investigated for their antimicrobial and anticancer properties.

    Medicine: Potential applications in drug development due to its structural features. Research is ongoing to explore its pharmacological properties.

    Industry: Used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-nitrobenzene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dichlorocyclopropyl group may also contribute to its biological activity by interacting with specific molecular targets.

Molecular Targets and Pathways

    Nitro Group: Can be reduced to form reactive nitrogen species that interact with DNA, proteins, and other cellular components.

    Dichlorocyclopropyl Group: May interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-aminobenzene: Similar structure but with an amine group instead of a nitro group.

    4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a nitro group.

    4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-nitrobenzene is unique due to the presence of both a nitro group and a dichlorocyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-12(2,3)8-4-5-9(10-7-13(10,14)15)11(6-8)16(17)18/h4-6,10H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMNBDHXQKWEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C2CC2(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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